molecular formula C13H17NO B390160 N-Sec-butylcinnamamide CAS No. 97871-50-6

N-Sec-butylcinnamamide

Cat. No.: B390160
CAS No.: 97871-50-6
M. Wt: 203.28g/mol
InChI Key: HOKNEZLZDQSGDN-MDZDMXLPSA-N
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Description

N-Sec-butylcinnamamide is an amide derivative of cinnamic acid, where the cinnamoyl group (C₆H₅-CH=CH-CO-) is bonded to a sec-butylamine moiety.

Properties

CAS No.

97871-50-6

Molecular Formula

C13H17NO

Molecular Weight

203.28g/mol

IUPAC Name

(E)-N-butan-2-yl-3-phenylprop-2-enamide

InChI

InChI=1S/C13H17NO/c1-3-11(2)14-13(15)10-9-12-7-5-4-6-8-12/h4-11H,3H2,1-2H3,(H,14,15)/b10-9+

InChI Key

HOKNEZLZDQSGDN-MDZDMXLPSA-N

SMILES

CCC(C)NC(=O)C=CC1=CC=CC=C1

Isomeric SMILES

CCC(C)NC(=O)/C=C/C1=CC=CC=C1

Canonical SMILES

CCC(C)NC(=O)C=CC1=CC=CC=C1

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Molecular Comparisons

The following table summarizes key structural and molecular differences between N-Sec-butylcinnamamide and related compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Functional Groups CAS Number
This compound C₁₃H₁₇NO ~203.29 (calculated) Amide, cinnamoyl, sec-butyl Not available
N-(2-sec-Butylphenyl)benzenesulfonamide C₁₆H₁₉NO₂S 313.39 Sulfonamide, sec-butyl, benzene 791830-73-4
N-sec-Butyl-n-propylamine C₇H₁₇N 115.22 Amine, sec-butyl, n-propyl 39190-67-5
N-Benzylacetoacetamide C₁₁H₁₃NO₂ 191.23 Amide, benzyl, acetoacetyl 611-73-4
N,N-Dibutylacetamide C₁₀H₂₁NO 171.28 Amide, two linear butyl groups 1563-90-2

Key Observations :

  • Functional Groups : this compound’s cinnamoyl group distinguishes it from sulfonamides (e.g., N-(2-sec-butylphenyl)benzenesulfonamide) and simple amines (e.g., N-sec-Butyl-n-propylamine). The aromatic cinnamoyl moiety may enhance π-π stacking interactions, influencing binding affinity in biological systems .
  • Molecular Weight : this compound’s higher molecular weight (~203 g/mol) compared to amines like N-sec-Butyl-n-propylamine (115 g/mol) suggests differences in volatility and membrane permeability .

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